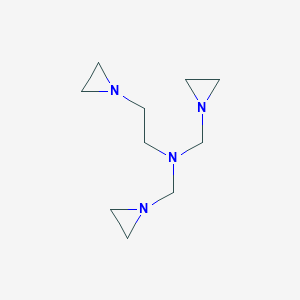
N-Phenylmethanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylmethanimine N-oxide is an organic compound that belongs to the class of nitrones. Nitrones are characterized by the presence of a nitrogen-oxygen double bond and are known for their reactivity in various chemical reactions. This compound is particularly interesting due to its applications in organic synthesis and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylmethanimine N-oxide can be synthesized through the oxidation of N-phenylmethanimine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds under mild conditions, with the amine attacking the hydrogen peroxide to form the N-oxide intermediate .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce N-oxides efficiently . This method is safer and greener compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
N-Phenylmethanimine N-oxide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with dipolarophiles to form five-membered heterocycles.
Elimination Reactions: In the Cope elimination, this compound acts as a base, leading to the formation of alkenes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used for the oxidation of N-phenylmethanimine to its N-oxide form.
Reaction Conditions: Cycloaddition reactions typically require mild to moderate temperatures, while elimination reactions may require heating to around 160°C.
Major Products
Cycloaddition Products: Five-membered heterocycles are the major products of [3+2] cycloaddition reactions.
Elimination Products: Alkenes and substituted hydroxylamines are the major products of the Cope elimination.
Scientific Research Applications
N-Phenylmethanimine N-oxide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of various heterocyclic compounds.
Astrochemistry: The compound has been studied for its relevance in the chemical composition and evolution of matter in space.
Medicinal Chemistry: Nitrones, including this compound, are investigated for their potential as neuroprotective agents due to their ability to scavenge free radicals.
Mechanism of Action
The mechanism of action of N-Phenylmethanimine N-oxide in cycloaddition reactions involves the formation of a zwitterionic intermediate. The global electronic flux from the nucleophilic dipolarophile to the electrophilic nitrone facilitates the reaction . In the Cope elimination, the N-oxide acts as a base, abstracting a proton and leading to the formation of an alkene .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-phenylmethanimine oxide: Similar in structure but with a methyl group instead of a hydrogen atom on the nitrogen.
N-Phenylmethanimine: The parent compound without the N-oxide functionality.
Uniqueness
N-Phenylmethanimine N-oxide is unique due to its ability to participate in both cycloaddition and elimination reactions, making it a versatile intermediate in organic synthesis. Its zwitterionic nature also distinguishes it from other similar compounds .
Properties
CAS No. |
4745-47-5 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
N-phenylmethanimine oxide |
InChI |
InChI=1S/C7H7NO/c1-8(9)7-5-3-2-4-6-7/h2-6H,1H2 |
InChI Key |
RQUUDWRETZBLHA-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+](C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
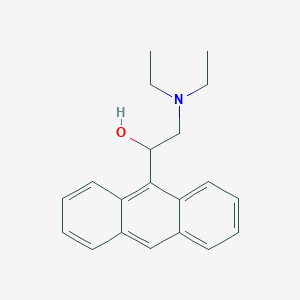
![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
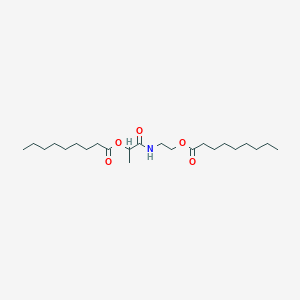

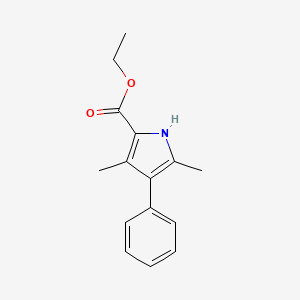
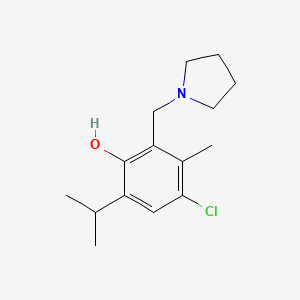
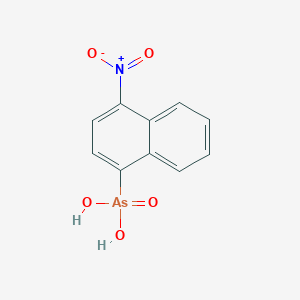
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
